molecular formula C13H19N5O2S B2640781 N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 1090046-33-5

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2640781
CAS No.: 1090046-33-5
M. Wt: 309.39
InChI Key: DGQNGCYKMATEQW-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a cyano group, a triazole ring, and a sulfanylacetamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Attachment of the Cyano Group: The cyano group is often introduced through a nucleophilic substitution reaction using cyanide salts.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like carbodiimides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The triazole ring and sulfanyl group can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted triazoles and sulfanyl derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s triazole ring is a common pharmacophore in medicinal chemistry, potentially useful in developing new pharmaceuticals.

    Biological Probes: It can be used in the design of probes for studying biological systems.

Industry:

    Polymer Science: As a monomer or additive in the synthesis of specialty polymers.

Mechanism of Action

The mechanism by which N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide exerts its effects depends on its application:

    Biological Systems: It may interact with enzymes or receptors, modulating their activity through binding interactions.

    Catalysis: It can coordinate with metal centers, altering their electronic properties and facilitating catalytic cycles.

Comparison with Similar Compounds

  • N-(1-cyano-1,2-dimethylpropyl)-2-[(4-phenyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Uniqueness:

  • Structural Features: The presence of the cyclopropyl group and the specific arrangement of functional groups make it unique.
  • Reactivity: Its reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from similar compounds.

This detailed overview provides a comprehensive understanding of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-8(2)13(3,7-14)15-10(19)6-21-12-17-16-11(20)18(12)9-4-5-9/h8-9H,4-6H2,1-3H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQNGCYKMATEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NNC(=O)N1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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